(S)-(-)-2-(Boc-amino)-1,4-butanediol
Overview
Description
“(S)-(-)-2-(Boc-amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in peptide synthesis, particularly for protecting the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of Boc-protected amino esters, which are structurally similar to “(S)-(-)-2-(Boc-amino)-1,4-butanediol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows for the creation of functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The Boc group is commonly used in solid-phase peptide synthesis. It is used for the protection of the alpha amino group and is stable under acidic conditions . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid .Chemical Reactions Analysis
The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid. Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .Scientific Research Applications
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chemical compound used in various scientific fields, particularly in organic chemistry and biochemistry . It’s often used as a reactant or a building block in the synthesis of more complex molecules .
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Peptide Synthesis
- Summary: This compound is often used in peptide synthesis, a process used to create peptides, which are short chains of amino acids . The Boc group in the compound acts as a protecting group, preventing unwanted reactions from occurring during the synthesis process .
- Method: The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
- Results: The use of Boc-amino acids in peptide synthesis has been shown to be effective for preparing difficult peptides .
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Organocatalyst Synthesis
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Bis-Copper (II) Complex Catalysts
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Synthesis of Chiral Catalysts & Ligands
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Synthesis of Biochemical Reagents
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Synthesis of Amino Acids
- Summary: This compound can be used in the synthesis of amino acids . The Boc group in the compound acts as a protecting group, preventing unwanted reactions from occurring during the synthesis process .
- Method: The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
- Results: The use of Boc-amino acids in peptide synthesis has been shown to be effective for preparing difficult peptides .
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Synthesis of Chiral Drugs
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Synthesis of Chiral Polymers
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Synthesis of Biochemical Reagents
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370538 | |
Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-(Boc-amino)-1,4-butanediol | |
CAS RN |
128427-10-1 | |
Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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